molecular formula C8H8ClNO B14719667 N-(2-Chlorophenyl)-N-methylformamide CAS No. 14924-76-6

N-(2-Chlorophenyl)-N-methylformamide

Cat. No.: B14719667
CAS No.: 14924-76-6
M. Wt: 169.61 g/mol
InChI Key: QYDQIYHTJLHBDU-UHFFFAOYSA-N
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Description

N-(2-Chlorophenyl)-N-methylformamide is an organic compound with the molecular formula C8H8ClNO It is a derivative of formamide, where the hydrogen atom of the formamide group is replaced by a 2-chlorophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-Chlorophenyl)-N-methylformamide can be synthesized through several methods. One common method involves the reaction of 2-chloroaniline with methyl formate in the presence of a base such as sodium hydride. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chlorophenyl)-N-methylformamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form this compound oxide.

    Reduction: Reduction reactions can convert the compound into N-(2-chlorophenyl)-N-methylamine.

    Substitution: The chlorine atom in the 2-chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

    Oxidation: this compound oxide.

    Reduction: N-(2-chlorophenyl)-N-methylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-Chlorophenyl)-N-methylformamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-Chlorophenyl)-N-methylformamide involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The presence of the 2-chlorophenyl group enhances its binding affinity and specificity towards these targets. The compound may also interact with cellular pathways, affecting processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Chlorophenyl)formamide: Similar structure but lacks the methyl group.

    N-Methylformamide: Lacks the 2-chlorophenyl group.

    N-(2-Bromophenyl)-N-methylformamide: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

N-(2-Chlorophenyl)-N-methylformamide is unique due to the presence of both the 2-chlorophenyl and methyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

14924-76-6

Molecular Formula

C8H8ClNO

Molecular Weight

169.61 g/mol

IUPAC Name

N-(2-chlorophenyl)-N-methylformamide

InChI

InChI=1S/C8H8ClNO/c1-10(6-11)8-5-3-2-4-7(8)9/h2-6H,1H3

InChI Key

QYDQIYHTJLHBDU-UHFFFAOYSA-N

Canonical SMILES

CN(C=O)C1=CC=CC=C1Cl

Origin of Product

United States

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